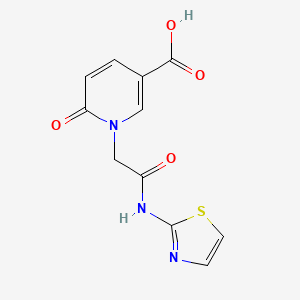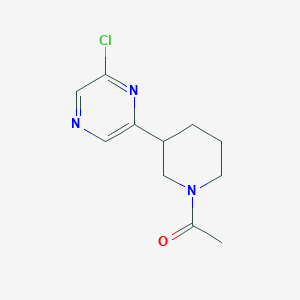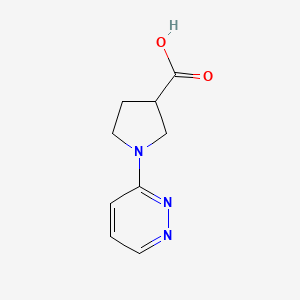
1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid
Übersicht
Beschreibung
“1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid” is a chemical compound that contains a pyridazine ring and a pyrrolidine ring . The pyridazine ring is characterized by weak basicity, a high dipole moment, and robust dual hydrogen-bonding capacity . The pyrrolidine ring is a five-membered nitrogen heterocycle used widely by medicinal chemists .
Synthesis Analysis
The synthesis of pyrrolidine-3-carboxylic acid derivatives has been achieved via asymmetric Michael addition reactions of carboxylate-substituted enones . The synthesis of pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones, which are pharmacologically active, has been achieved through the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine .Molecular Structure Analysis
The pyrrolidine ring is a five-membered nitrogen heterocycle. Its saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring . The pyridazine ring is characterized by weak basicity, a high dipole moment, and robust dual hydrogen-bonding capacity .Chemical Reactions Analysis
The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or functionalized preformed pyrrolidine rings can be used, such as proline derivatives . The pyridazine ring can participate in π-π stacking interactions and robust dual hydrogen-bonding capacity, which can be important in drug-target interactions .Physical And Chemical Properties Analysis
The pyrrolidine ring is characterized by its sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring . The pyridazine ring is characterized by weak basicity, a high dipole moment, and robust dual hydrogen-bonding capacity .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactions
1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid and related compounds are involved in various chemical reactions and syntheses. For instance, they are used in the esterification of carboxylic acids, where they act as efficient coupling agents, leading to the selective production of esters in good yields (Won et al., 2007). Similarly, they play a role in the synthesis of pyrrolidin-1-oxyl fatty acids, which involves Michael addition, ring closure, and phase-transfer oxidation steps (Hideg & Lex, 1984).
Supramolecular Chemistry
In the realm of supramolecular chemistry, the structure and self-assembly of pyridazin-3-yl groups are studied. For example, the recurrence of carboxylic acid-pyridine supramolecular synthon in the crystal structures of pyrazinecarboxylic acids highlights the importance of hydrogen bonding in controlling self-assembly in these structures (Vishweshwar et al., 2002).
Medicinal Chemistry and Antioxidant Activity
Compounds with the pyridazin-3-yl group demonstrate potential in medicinal chemistry. For instance, derivatives of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have shown potent antioxidant activities, with some compounds exhibiting higher activity than ascorbic acid (Tumosienė et al., 2019).
Antimicrobial Activity
Pyrazolo[3,4-d]pyridazin derivatives, which relate to the 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid structure, have demonstrated significant antimicrobial activities against a range of Gram-negative and Gram-positive bacteria and fungi (Akbas & Berber, 2005).
Zukünftige Richtungen
The pyrrolidine and pyridazine rings have been widely used in medicinal chemistry, and their unique properties make them attractive scaffolds for drug design . Future research could focus on exploring the potential of “1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid” in drug discovery and development.
Eigenschaften
IUPAC Name |
1-pyridazin-3-ylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c13-9(14)7-3-5-12(6-7)8-2-1-4-10-11-8/h1-2,4,7H,3,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKDEXQBTJRGNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C2=NN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



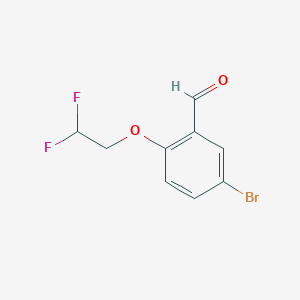
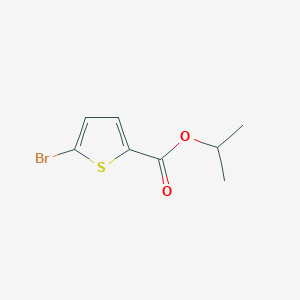
![2-[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-ol](/img/structure/B1399160.png)
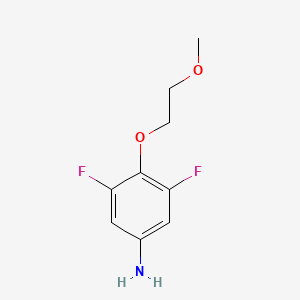
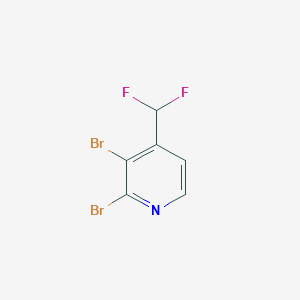
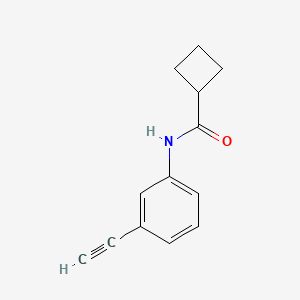
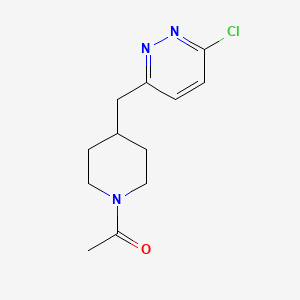
![3-[(2-Phenylphenyl)methyl]-1-propylpiperazin-2-one](/img/structure/B1399169.png)
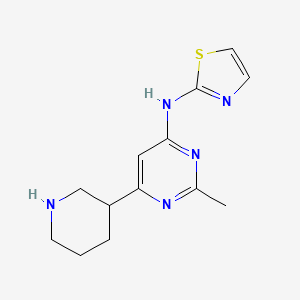
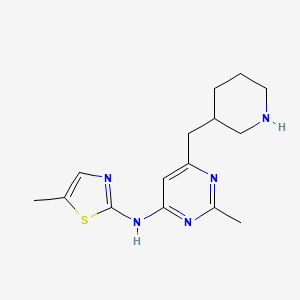
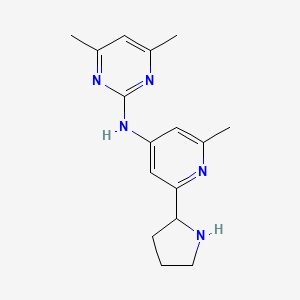
![1-[2-(2-Dimethylamino-5-iodo-pyrimidin-4-yl)-piperidin-1-yl]-ethanone](/img/structure/B1399174.png)
